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Compound of Interest

Compound Name: 5MPN

Cat. No.: B11934678

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl
nitrate (SMPN), a first-in-class inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-
bisphosphatase 4 (PFKFB4). PFKFB4 is a critical regulatory enzyme in glucose metabolism,
and its upregulation is a hallmark of various human cancers, making it a prime target for
therapeutic intervention.[1][2][3][4] SMPN has demonstrated significant potential due to its high
selectivity for PFKFBA4, offering a valuable tool for both research and the development of novel
anti-neoplastic agents.[1][5]

Mechanism of Action

5MPN functions as a selective antagonist of PFKFB4's kinase activity.[1] Structural and
enzymatic analyses have revealed that SBMPN acts as a competitive inhibitor with respect to the
enzyme's substrate, fructose-6-phosphate (F6P).[6][7] By binding to the F6P site, SMPN
effectively blocks the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric
activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in the glycolytic
pathway.[1][6] This inhibition leads to a reduction in glycolytic flux and suppressed proliferation
in cancer cells that are highly dependent on glycolysis for energy and anabolic support.[1][3]

Quantitative Selectivity Profile

The selectivity of SMPN is a key attribute that distinguishes it as a valuable chemical probe and
potential therapeutic agent. The following tables summarize the quantitative data regarding its
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inhibitory activity.

Table 1: Inhibitory Activity of SMPN against PFKFB4

Target Inhibition Constant (Ki) Notes

Competitive inhibitor at the

PFKFB4 8.6 + 1.9 umol/L o
F6P binding site.[6]

Table 2: Selectivity of 5SMPN against Other Kinases

Kinase Target Concentration % Inhibition Notes
PFK-1 is the
downstream enzyme
PFK-1 10 uM No inhibition activated by the

product of PFKFB4.[1]
[6]

PFKFB3 is a closely
. related isozyme that
PFKFB3 10 uM No inhibition )
also synthesizes

F2,6BP.[1][6][7]

A panel of 97 different
protein kinases was
screened,
demonstrating the
high specificity of
5MPN for PFKFB4

over other protein

Kinome Panel 10 M No inhibition

kinases
(KINOMEscan data).

[1](6]

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are protocols for key experiments used to characterize the selectivity of 5SMPN.

1. In Vitro PFKFB4 Kinase Inhibition Assay
This assay directly measures the enzymatic activity of PFKFB4 in the presence of an inhibitor.

o Objective: To determine the inhibitory potency (IC50 or Ki) of SMPN on recombinant
PFKFB4.

o Materials:
o Purified, recombinant human PFKFB4 enzyme.
o BMPN (dissolved in DMSO).
o Substrate: Fructose-6-phosphate (F6P).
o Co-factor: ATP.
o Kinase assay buffer.

o Coupling enzymes (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate
dehydrogenase) and NADH for a spectrophotometric assay.

o 96-well or 384-well microplate.
o Plate reader capable of measuring absorbance at 340 nm.
e Procedure:

o Prepare a reaction mixture containing the kinase buffer, coupling enzymes, NADH, ATP,
and a fixed concentration of recombinant PFKFB4 in each well of the microplate.

o Add varying concentrations of 5SMPN (e.g., 0.1, 1, 10 uM) or DMSO (vehicle control) to the
wells.[6]
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o To determine the mode of inhibition, perform the assay with varying concentrations of the
substrate, F6P (e.g., 0 - 2000 pmol/L).[5][6]

o Initiate the enzymatic reaction by adding F6P to all wells.

o Monitor the decrease in NADH absorbance at 340 nm over time. The rate of this decrease
is proportional to the PFKFB4 kinase activity.

o Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

o Generate Michaelis-Menten and Lineweaver-Burk plots to determine the inhibition
constant (Ki) and the competitive nature of the inhibition.[6]

2. Kinase Selectivity Profiling (KINOMEscan™)

This is a high-throughput method to assess the specificity of a compound against a large panel
of kinases.

o Objective: To evaluate the selectivity of SMPN across the human kinome.

e General Principle: The KINOMEscan approach typically involves measuring the ability of a
test compound to compete with an immobilized, active-site directed ligand for binding to a
panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified
by qPCR.

e Procedure:

o 5MPN is screened at a fixed concentration (e.g., 10 uM) against a large panel of kinases
(e.g., 97 kinases).[1][6]

o The results are reported as the percentage of the kinase that is inhibited by 5SMPN
compared to a control (DMSO).

o Alack of significant inhibition across the panel, as observed for SBMPN, indicates high
selectivity for its intended target.[1][6]

3. Cellular Fructose-2,6-Bisphosphate (F2,6BP) Measurement
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This cell-based assay confirms the on-target effect of the inhibitor within a biological system.
o Objective: To measure the effect of SMPN on intracellular levels of F2,6BP.
o Materials:

o Cancer cell line known to express PFKFB4 (e.g., H460 human lung adenocarcinoma
cells).[1][3]

o Cell culture medium and reagents.
o S5MPN.

o Reagents for cell lysis and F2,6BP quantification (typically a PFK-1 activation-based
colorimetric or fluorometric assay).

e Procedure:

[¢]

Culture H460 cells to a desired confluency.

o Treat the cells with increasing concentrations of 5SMPN (e.g., 5, 10, 20, 30 uM) or DMSO
for a specified time (e.g., 24 hours).[1][3]

o Harvest and lyse the cells to release intracellular contents.

o Quantify the F2,6BP concentration in the cell lysates using a standard assay that
measures the activation of PFK-1 by the F2,6BP present in the sample.

o Normalize the F2,6BP levels to the total protein concentration in each lysate.

o A dose-dependent decrease in F2,6BP levels confirms that SMPN is effectively inhibiting
PFKFB4 in a cellular context.[1][3]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and processes related to SMPN's function
and evaluation.
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Caption: PFKFB4's role in activating glycolysis and its inhibition by 5SMPN.
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5MPN is a Potent and
Selective PFKFB4 Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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